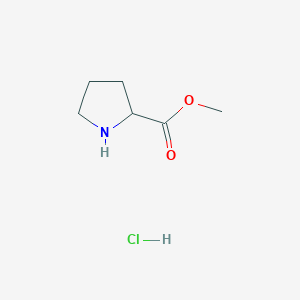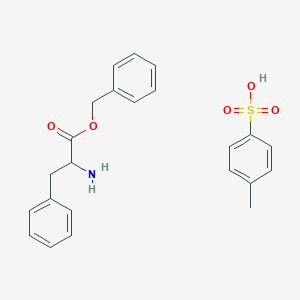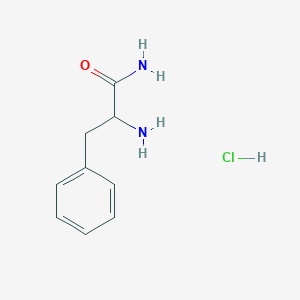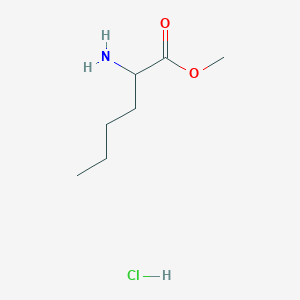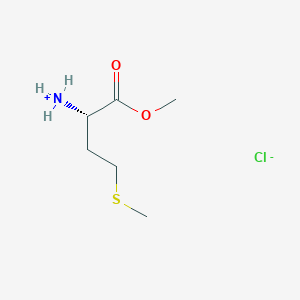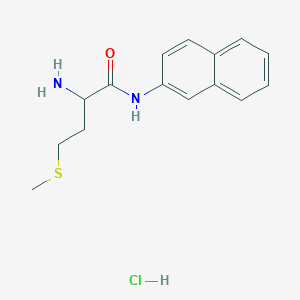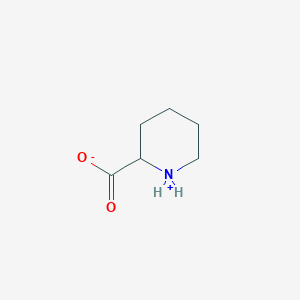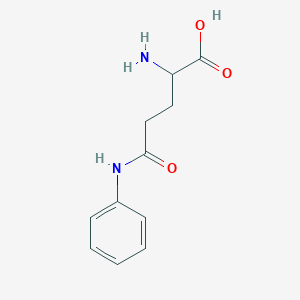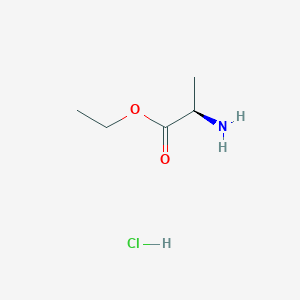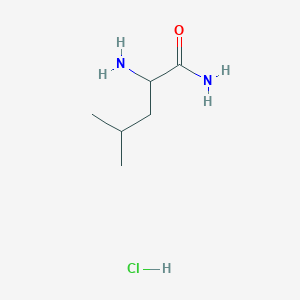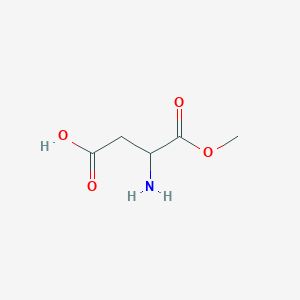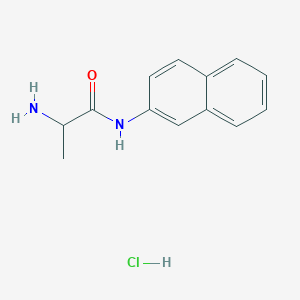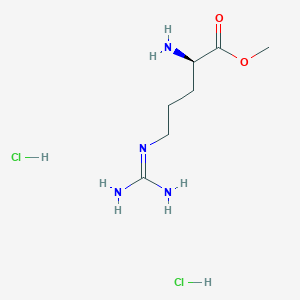
H-D-Arg-OMe.2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Arg-OMe.2HCl, also known as methyl (2R)-2-amino-5-guanidinopentanoate dihydrochloride, is an organic compound with the molecular formula C7H18Cl2N4O2. It is a derivative of D-arginine, an unnatural isomer of L-arginine. This compound is commonly used in biochemical and molecular biology research due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Arg-OMe.2HCl typically involves the esterification of D-arginine with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
- Dissolve D-arginine in methanol.
- Add hydrochloric acid to the solution.
- Allow the reaction to proceed at room temperature for a specified period.
- Isolate the product by crystallization or other purification methods.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
H-D-Arg-OMe.2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the guanidine group.
Substitution: The amino and guanidine groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted arginine derivatives.
Aplicaciones Científicas De Investigación
H-D-Arg-OMe.2HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the modulation of nitric oxide production.
Industry: this compound is used in the production of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of H-D-Arg-OMe.2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes, thereby affecting cellular processes and metabolic pathways. For example, it is known to inhibit glutamate-induced nitric oxide production, which has implications for neurological research.
Comparación Con Compuestos Similares
Similar Compounds
L-Arginine Methyl Ester Dihydrochloride: A similar compound with the L-isomer of arginine.
N’-Nitro-D-arginine Methyl Ester: Another derivative of D-arginine with a nitro group.
Uniqueness
H-D-Arg-OMe.2HCl is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties. Its ability to inhibit specific enzymes and its use as a research tool in various scientific fields highlight its importance.
Propiedades
IUPAC Name |
methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.2ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;;/h5H,2-4,8H2,1H3,(H4,9,10,11);2*1H/t5-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYZOBNLCUAXLF-ZJIMSODOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCN=C(N)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507741 |
Source


|
| Record name | Methyl N~5~-(diaminomethylidene)-D-ornithinate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78851-84-0 |
Source


|
| Record name | Methyl N~5~-(diaminomethylidene)-D-ornithinate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of D-Arginine Methyl Ester Dihydrochloride in the synthesis of octopine?
A1: D-Arginine Methyl Ester Dihydrochloride serves as a crucial starting material in the synthesis of octopine. The research by Moore and Wilson [] outlines a method where it reacts with the ethyl ester of d-1, α-bromopropionic acid in the presence of zinc dust, potassium iodide, and sodium ethylate. This reaction ultimately leads to the formation of octopine after a series of steps including hydrolysis and purification.
Q2: How does the synthetically produced octopine compare to naturally occurring octopine?
A2: The research aimed to confirm the structure of naturally occurring octopine, initially isolated from Pecten muscle and termed "pectenine" []. The synthetic octopine, produced using D-Arginine Methyl Ester Dihydrochloride, exhibited properties comparable to the naturally occurring compound. For instance, the melting point of the synthetic octopine picrate (219°C) closely resembled that of natural octopine picrate (224°C). Further, analysis using the Sakaguchi method revealed a color reaction identical to natural octopine, supporting the conclusion that the synthesized compound was indeed octopine [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
